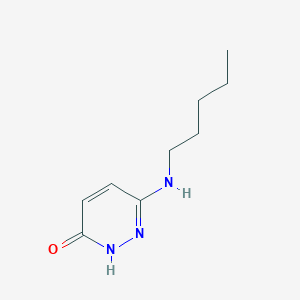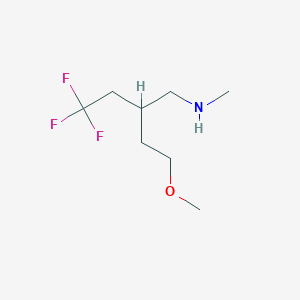
4,4,4-trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorinated Compounds in Organic Synthesis
Fluorinated compounds like nonafluorobutanesulfonates have been utilized extensively in transition metal-catalyzed reactions due to their strong electron-withdrawing effects. These compounds serve as intermediates in various metal-catalyzed processes such as Heck, Suzuki, Sonogashira, Stille, and Negishi couplings, demonstrating advantages over commonly used triflates in organic synthesis. The research highlights the potential application of fluorinated compounds, including "4,4,4-trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine," in laboratory and industrial scale organic synthesis due to their cost-effectiveness and efficiency in catalyzing reactions (Hoegermeier & Reissig, 2009).
Environmental Applications
Research on perfluorinated compounds (PFCs) has identified adsorbents with amine groups as having high adsorption capacity for PFC removal from water. This suggests that compounds with fluorine and amine functionalities, similar to the one , could be explored for environmental remediation applications, particularly in the adsorption and removal of persistent organic pollutants from aquatic environments. Studies have indicated that hydrophobic interaction plays a significant role in the adsorption process, highlighting the potential of fluorinated amine compounds in environmental cleanup efforts (Du et al., 2014).
Material Science
In the field of materials science, amine-functionalized metal–organic frameworks (MOFs) have shown potential for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. This interaction is crucial for applications in gas separation and storage, indicating that fluorinated amines could similarly be investigated for enhancing the efficiency of MOFs in capturing and separating CO2 and other gases. The development of such materials could lead to advancements in green chemistry and sustainable technologies (Lin, Kong, & Chen, 2016).
Propiedades
IUPAC Name |
4,4,4-trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3NO/c1-12-6-7(3-4-13-2)5-8(9,10)11/h7,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOBNXJNCURZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CCOC)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




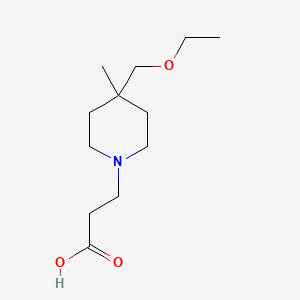
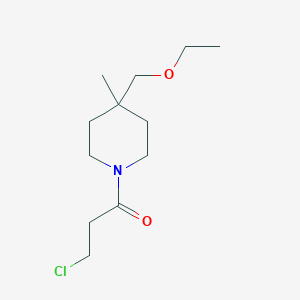
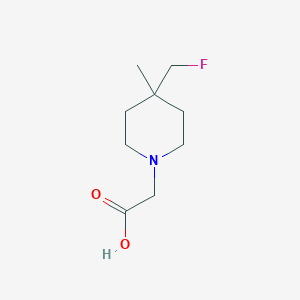

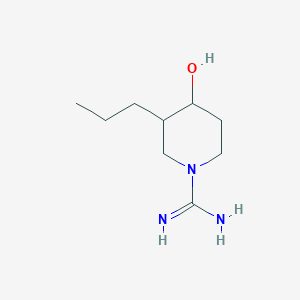

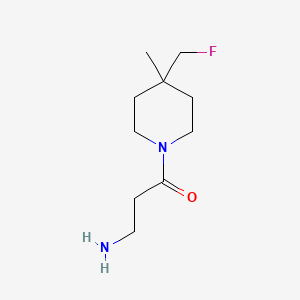
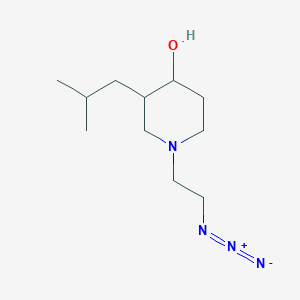
![4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine](/img/structure/B1479361.png)


![6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol](/img/structure/B1479366.png)
